molecular formula C8H7N3OS B11774489 2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one

2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one

Cat. No.: B11774489
M. Wt: 193.23 g/mol
InChI Key: ANEHLOSORVGSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one is a bicyclic heterocyclic compound comprising fused pyridine and pyrimidine rings. The methylthio (-SCH₃) group at position 2 and the ketone at position 5 define its core structure (Figure 1). Pyrido[2,3-d]pyrimidines are recognized as "privileged scaffolds" in medicinal chemistry due to their structural resemblance to purine bases in DNA/RNA, enabling interactions with diverse biological targets . Notable derivatives of this scaffold include FDA-approved drugs such as piritrexim (anticancer) and pipemidic acid (antibiotic) .

The compound’s synthesis often involves cyclocondensation strategies. For example, intermediate 41 in was synthesized via cyclocondensation of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde with a pyridine derivative. Bromination at position 6 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) is a key functionalization step, yielding analogs like 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (48% yield) .

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C8H7N3OS/c1-13-8-10-4-5-6(12)2-3-9-7(5)11-8/h2-4H,1H3,(H,9,10,11,12)

InChI Key

ANEHLOSORVGSNA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=O)C=CNC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiourea in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrido[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave irradiation to reduce reaction times and improve efficiency. Solvents such as dimethylformamide (DMF) and catalysts like iodine (I2) are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the pyrido[2,3-d]pyrimidine core .

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting tyrosine kinases. Tyrosine kinases are crucial in cellular signaling pathways, and their inhibitors are valuable in cancer treatment. The synthesis of derivatives from 2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one has shown promising results in enhancing the efficacy of these inhibitors .

Anticancer Activity

Recent studies indicate that derivatives of pyrido[2,3-d]pyrimidin-5(8H)-one exhibit anticancer properties. These compounds function by inhibiting specific kinases involved in tumor growth and proliferation. For instance, the introduction of arylamino substituents through oxidation of the methylthio group has been reported to enhance the anticancer activity of these derivatives .

Antimicrobial Properties

Research has also explored the antimicrobial potential of 2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one derivatives. These compounds have demonstrated activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing novel derivatives of 2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one revealed that modifications at the methylthio position significantly affected biological activity. The synthesized compounds were evaluated for their ability to inhibit cancer cell lines, with some showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation into the structure-activity relationship of this compound highlighted that variations in substituents on the pyrimidine ring could lead to enhanced selectivity towards specific kinase targets. This study utilized computational modeling alongside experimental assays to identify promising candidates for further development .

Mechanism of Action

The mechanism of action of 2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Position 8 : Alkyl groups (e.g., CH₃, C₂H₅) at position 8 generally reduce yields due to steric hindrance during cyclization (e.g., Compound 72: 5% yield) .
  • Position 4: Substitution is challenging unless non-nucleophilic groups (e.g., Cl) are introduced early, enabling post-synthetic modifications .

Key Insights :

  • Methylthio vs. Amino Groups: Methylthio at position 2 improves kinase inhibition (e.g., EGFR inhibitors) compared to amino analogs, likely due to enhanced hydrophobic interactions .
  • Fused Rings : Triazolo or thiadiazolo rings () increase rigidity and target affinity, but may reduce solubility .
  • Position 6 : Bromination () or aryl substitution () enhances potency against resistant EGFR mutants by steric complementarity .

Physicochemical and Stability Considerations

  • Solubility : Methylthio derivatives exhibit moderate aqueous solubility, whereas polar groups (e.g., -OH, -NH₂) improve solubility but reduce membrane permeability .
  • Stability : The 5(8H)-one tautomer is predominant in solution, stabilized by intramolecular hydrogen bonding .

Biological Activity

2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one, identified by its CAS number 1935226-80-4, is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this specific compound, summarizing key research findings and case studies.

  • Molecular Formula : C8_8H7_7N3_3OS
  • Molecular Weight : 193.23 g/mol
  • Structure : The compound features a pyrido[2,3-d]pyrimidine core with a methylthio substituent at the 2-position.

Biological Activity Overview

The biological activities associated with 2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one include:

  • Antitumor Activity : Compounds in the pyrido[2,3-d]pyrimidine class have been shown to exhibit significant antitumor properties. For instance, studies indicate that modifications in the substitution patterns at C5 and C6 can enhance selectivity and potency against various cancer cell lines, including those resistant to standard therapies .
  • Tyrosine Kinase Inhibition : This compound has been linked to the inhibition of tyrosine kinases, which are pivotal in cancer signaling pathways. Research has demonstrated that certain derivatives can act as effective inhibitors of EGFR (Epidermal Growth Factor Receptor) kinases with IC50_{50} values in the nanomolar range .

Antitumor Efficacy

A significant study evaluated a series of pyrido[2,3-d]pyrimidin-7(8H)-ones for their ability to inhibit tumor growth. The compounds were tested against several cancer cell lines using MTT assays. The results indicated that:

  • Compound B1 showed an IC50_{50} value of 13 nM against EGFR L858R/T790M mutants.
  • Other compounds demonstrated varying degrees of inhibition across different cell lines, highlighting the importance of structural modifications for enhancing biological activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • The presence of a methylthio group at the 2-position is crucial for maintaining biological activity.
  • Substituents at positions C5 and C6 significantly influence selectivity and potency against specific targets .

Data Tables

Compound NameIC50_{50} (nM)Target
B113EGFR
B215.629H1975
B80.297A549
B9<0.440H1975

Q & A

Q. Q1. What are the standard synthetic routes for 2-(methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one, and how are intermediates validated?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, 4-amino-2-(methylthio)-pyrimidine-5-carbaldehyde reacts with intermediates like 43 (generated via Miyaura borylation and Suzuki coupling) under reflux conditions to form the pyrido[2,3-d]pyrimidinone scaffold . Key validation steps include:

  • HPLC purity analysis (≥96% purity thresholds) .
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., exact mass 193.0102 for fragmentation patterns) .
  • 1H/13C NMR to verify substituent positions (e.g., methylthio group at C2 and pyridine ring fusion) .

Advanced Synthetic Optimization

Q. Q2. How can reaction conditions be optimized to improve yields of 2-(methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one derivatives?

Methodological Answer: Optimization strategies include:

  • Catalyst screening : Pd-catalyzed Suzuki couplings for aryl substitutions (e.g., 70–85% yields with Pd(PPh₃)₄) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency .
  • Oxidation control : Selective oxidation of methylthio to sulfone/sulfoxide using m-CPBA, monitored by TLC .

Q. Table 1: Comparative Synthetic Conditions

StepCatalyst/SolventYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, DMF85
CyclocondensationEtOH, reflux72
Methylthio Oxidationm-CPBA, CH₂Cl₂90

Biological Activity and Applications

Q. Q3. What biological targets are associated with 2-(methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one derivatives?

Methodological Answer: Derivatives exhibit diverse bioactivities:

  • NAD+-dependent DNA ligase inhibition : 4-Amino-substituted analogs show IC₅₀ values <1 µM in antibacterial assays .
  • AChE inhibition : 7-Spiropyrazolo derivatives demonstrate sub-micromolar activity (IC₅₀ = 0.8 µM) .
  • FLT3 kinase suppression : Bromo-substituted derivatives (e.g., 8-bromo analogs) are potent in leukemia models .

Data Contradiction Analysis

Q. Q4. How can conflicting bioactivity data between structurally similar derivatives be resolved?

Methodological Answer:

  • Structural benchmarking : Compare substituent effects (e.g., methylthio vs. piperazinyl groups) using X-ray crystallography or docking studies .
  • Assay standardization : Control variables like ATP concentration in kinase assays to normalize IC₅₀ values .
  • Meta-analysis : Aggregate data from multiple studies (e.g., AChE vs. FLT3 targets) to identify substituent-specific trends .

Analytical Method Development

Q. Q5. What advanced analytical techniques are used to characterize degradation products of 2-(methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one?

Methodological Answer:

  • LC-HRMS : Identify hydrolytic byproducts (e.g., sulfoxide formation) with ppm-level mass accuracy .
  • Stability studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl, 40°C) monitored by HPLC .
  • Isotopic labeling : Use ¹³C-methylthio analogs to trace metabolic pathways in vitro .

Structure-Activity Relationship (SAR) Studies

Q. Q6. How does the methylthio group at C2 influence biological activity?

Methodological Answer:

  • Electrophilic tuning : Methylthio enhances π-stacking in DNA ligase inhibitors, while oxidation to sulfone improves solubility .
  • Comparative SAR : Replace methylthio with amino or chloro groups to assess activity loss (e.g., 10-fold reduction in AChE inhibition) .
  • Computational modeling : Density functional theory (DFT) reveals methylthio’s role in stabilizing binding conformations .

Scale-Up Challenges

Q. Q7. What are the critical considerations for scaling up 2-(methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one synthesis?

Methodological Answer:

  • Purification : Use flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) to maintain purity >95% .
  • Safety protocols : Handle m-CPBA oxidations in controlled environments (e.g., <20°C) to prevent exothermic reactions .
  • Cost-benefit analysis : Compare batch vs. flow synthesis for Suzuki steps to optimize resource use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.